molecular formula C7H5ClN4 B1367122 3-chloro-6-(1H-pyrazol-1-yl)pyridazine CAS No. 29334-66-5

3-chloro-6-(1H-pyrazol-1-yl)pyridazine

Cat. No. B1367122
Key on ui cas rn: 29334-66-5
M. Wt: 180.59 g/mol
InChI Key: KAGZGWUUTROZIC-UHFFFAOYSA-N
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Patent
US08969346B2

Procedure details

To a solution of pyrazole (3.69 g, 25 mmol, 1.0 equiv) in NMP (25 mL) was added sodium hydride (60% dispersion in mineral oil, 1.5 g, 38 mmol, 1.5 equiv). The mixture was stirred for 15 min, followed by the addition of 3,6-dichloropyridazine (3.02 g, 25 mmol, 1.0 equiv). The reaction mixture was stirred for 1.5 h and then diluted with water (50 mL) and ethyl acetate (100 mL). After transferring to a separatory funnel and shaking, the organic layer was separated from the aqueous layer and then washed with brine (3×50 mL). The organic layer was then dried over Na2SO4, filtered, and concentrated to give 3.89 g of 3-chloro-6-(1H-pyrazol-1-yl)pyridazine as a crude tan solid that was used directly in the next step.
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
3.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][CH:3]=[N:2]1.[H-].[Na+].[Cl:8][C:9]1[N:10]=[N:11][C:12](Cl)=[CH:13][CH:14]=1>CN1C(=O)CCC1.O.C(OCC)(=O)C>[Cl:8][C:9]1[N:10]=[N:11][C:12]([N:1]2[CH:5]=[CH:4][CH:3]=[N:2]2)=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3.69 g
Type
reactant
Smiles
N1N=CC=C1
Name
Quantity
1.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
3.02 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
After transferring to a separatory funnel
STIRRING
Type
STIRRING
Details
shaking
CUSTOM
Type
CUSTOM
Details
the organic layer was separated from the aqueous layer
WASH
Type
WASH
Details
washed with brine (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was then dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=NC(=CC1)N1N=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 3.89 g
YIELD: CALCULATEDPERCENTYIELD 86.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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